molecular formula C15H8Cl2F6O2 B6325656 Bis(4-trifluoromethoxyphenyl)dichloromethane CAS No. 656806-08-5

Bis(4-trifluoromethoxyphenyl)dichloromethane

Cat. No.: B6325656
CAS No.: 656806-08-5
M. Wt: 405.1 g/mol
InChI Key: ZUGSWKYLGMNGLK-UHFFFAOYSA-N
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Description

Bis(4-trifluoromethoxyphenyl)dichloromethane: is an organic compound with the molecular formula C15H8Cl2F6O2 It is characterized by the presence of two 4-trifluoromethoxyphenyl groups attached to a dichloromethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-trifluoromethoxyphenyl)dichloromethane typically involves the reaction of 4-trifluoromethoxybenzene with dichloromethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane itself. The process may also involve the use of a Lewis acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-trifluoromethoxyphenyl)dichloromethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloromethane moiety can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted derivatives with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or other reduced forms.

Scientific Research Applications

Biology and Medicine: The compound is investigated for its potential biological activity, including its use as a precursor for the synthesis of biologically active molecules. It may also be studied for its interactions with biological targets and its potential therapeutic applications.

Industry: In the industrial sector, Bis(4-trifluoromethoxyphenyl)dichloromethane is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of Bis(4-trifluoromethoxyphenyl)dichloromethane involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby exerting its effects on cellular processes

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)methanone
  • Bis(4-chlorophenyl)methanone
  • Bis(4-methoxyphenyl)methanone

Comparison: Bis(4-trifluoromethoxyphenyl)dichloromethane is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties compared to other similar compounds. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[dichloro-[4-(trifluoromethoxy)phenyl]methyl]-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6O2/c16-13(17,9-1-5-11(6-2-9)24-14(18,19)20)10-3-7-12(8-4-10)25-15(21,22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGSWKYLGMNGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(F)(F)F)(Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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